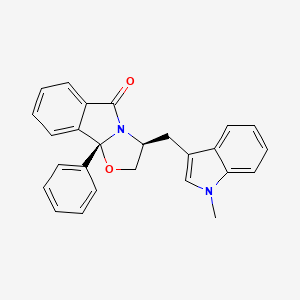

SLMP53-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H22N2O2 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one |

InChI |

InChI=1S/C26H22N2O2/c1-27-16-18(21-11-6-8-14-24(21)27)15-20-17-30-26(19-9-3-2-4-10-19)23-13-7-5-12-22(23)25(29)28(20)26/h2-14,16,20H,15,17H2,1H3/t20-,26+/m0/s1 |

InChI Key |

PEHYINMYYPHEER-RXFWQSSRSA-N |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@H]3CO[C@]4(N3C(=O)C5=CC=CC=C54)C6=CC=CC=C6 |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC3COC4(N3C(=O)C5=CC=CC=C54)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

SLMP53-2: A Technical Guide to its Mechanism of Action on Mutant p53

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell growth and division. Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to the expression of a dysfunctional mutant p53 protein that has lost its tumor-suppressive functions and may even gain new oncogenic properties.[1] SLMP53-2 has emerged as a promising small molecule capable of reactivating certain p53 mutants, restoring their wild-type functions and inducing anti-tumor effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on the mutant p53 protein, downstream signaling pathways, and cellular outcomes. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular processes to support further research and drug development efforts in the field of p53-targeted cancer therapy.

Core Mechanism of Action: Reactivation of Mutant p53

This compound is a tryptophanol-derived oxazoloisoindolinone that has been identified as a reactivator of specific mutant p53 proteins, most notably the Y220C mutant.[1][2][3][4][5] The primary mechanism of this compound involves the restoration of a wild-type-like conformation to the mutant p53 protein, thereby reinstating its DNA-binding ability and transcriptional activity.[1][2][3][4]

A key aspect of this compound's mechanism is its ability to enhance the interaction between the mutant p53 protein and Heat Shock Protein 70 (Hsp70).[1][2][3][4] Hsp70 is a molecular chaperone that can associate with and stabilize mutant p53, facilitating its refolding into a more native, wild-type-like conformation.[2] By promoting this interaction, this compound effectively rescues the function of the mutated p53.

The restoration of wild-type p53 function by this compound leads to several downstream anti-tumor effects, including:

-

Induction of Cell Cycle Arrest: Reactivated p53 upregulates the expression of cell cycle inhibitors, leading to a halt in cell proliferation.[1][2][3]

-

Triggering of Apoptosis: The restored p53 activity initiates the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][2][3]

-

Induction of Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, which can contribute to apoptosis.[2][3]

These effects have been observed in various cancer cell lines, particularly in hepatocellular carcinoma (HCC).[1][2][4] Furthermore, this compound has demonstrated anti-tumor activity in preclinical xenograft mouse models with a favorable safety profile.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from published studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | p53 Status | IC50 (µM) | Assay | Reference |

| HuH-7 (HCC) | Mutant (Y220C) | ~14 | SRB Assay | [2] |

| HCC1419 (HCC) | Mutant (Y220C) | Similar to HuH-7 | SRB Assay | [3] |

| HFF-1 (non-tumoral) | Wild-type | >50 | SRB Assay | [3] |

| HCT116 (Colon) | Wild-type | 8.4 ± 1.1 | SRB Assay | [2] |

| HCT116 p53-/- (Colon) | Null | 17.7 ± 2.3 | SRB Assay | [2] |

| NCI-H1299 (Lung) + mutp53-R175H | Mutant (R175H) | Marked reduction vs empty vector | SRB Assay | [6] |

| NCI-H1299 (Lung) + mutp53-Y220C | Mutant (Y220C) | Marked reduction vs empty vector | SRB Assay | [6] |

| NCI-H1299 (Lung) + mutp53-G245S | Mutant (G245S) | Marked reduction vs empty vector | SRB Assay | [6] |

Table 2: Effect of this compound on p53 Target Gene and Protein Expression in HuH-7 Cells (mutp53-Y220C)

| Target | Effect on Protein Level (14 µM this compound) | Effect on mRNA Level (14-28 µM this compound) | Function | Reference |

| MDM2 | Increased | Increased | p53 negative regulator | [2][3] |

| p21 | Increased | Increased | Cell cycle arrest | [2][3] |

| GADD45 | Increased | Increased | Cell cycle arrest, DNA repair | [2][3] |

| BAX | Increased | Increased | Apoptosis | [2][3] |

| KILLER/DR5 | Increased | Increased | Apoptosis | [2][3] |

| Survivin | Decreased | Not specified | Inhibition of apoptosis | [2][3] |

| VEGF | Decreased | Not specified | Angiogenesis | [2][3] |

| CHOP | Not specified | Increased | ER stress-mediated apoptosis | [2] |

| DDIT4 | Not specified | Increased | ER stress response | [2] |

| miR-34a | Not specified | Upregulated | Tumor suppressor microRNA | [2] |

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

Caption: this compound mechanism of action on mutant p53.

Experimental Workflow: Sulforhodamine B (SRB) Cytotoxicity Assay

Caption: Workflow for assessing cell viability with SRB assay.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for protein expression analysis by Western blot.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

96-well flat-bottom microtiter plates

-

Cancer cell line of interest (e.g., HuH-7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution: 1% (v/v) acetic acid in dH2O

-

Solubilization buffer: 10 mM Tris base, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.5%. Replace the medium in the wells with 100 µL of the this compound dilutions or control medium (with vehicle).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

-

Washing: Carefully discard the supernatant and wash the plates five times with 1% acetic acid. Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using appropriate software.

Western Blot Analysis of p53 Target Proteins

This protocol outlines the procedure for detecting changes in the expression of p53 target proteins following this compound treatment.

Materials:

-

This compound treated and control cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-BAX, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a membrane at 100V for 1-2 hours.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Quantitative Real-Time PCR (RT-qPCR) for p53 Target Gene Expression

This protocol is for quantifying changes in the mRNA levels of p53 target genes.

Materials:

-

This compound treated and control cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target genes (e.g., CDKN1A (p21), MDM2, BAX) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from cells using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.

-

Real-Time PCR: Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control samples.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

-

This compound treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695), cold

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol details the detection of apoptosis using Annexin V and propidium iodide (PI) staining.

Materials:

-

This compound treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Conclusion

This compound represents a significant advancement in the field of p53-targeted cancer therapy. Its ability to reactivate mutant p53 through a mechanism involving Hsp70 provides a clear rationale for its anti-tumor effects. The data summarized and the protocols detailed in this guide offer a comprehensive resource for researchers and drug developers working to further characterize and translate the therapeutic potential of this compound and similar mutant p53 reactivating compounds. Continued investigation into the broader applicability of this compound to other p53 mutations and cancer types, as well as its in vivo efficacy and safety, will be crucial for its clinical development.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. ossila.com [ossila.com]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

The SLMP53-2 and Hsp70 Interplay: A Technical Guide to Mutant p53 Reactivation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the small molecule SLMP53-2, Heat shock protein 70 (Hsp70), and mutant p53, a critical nexus in the development of novel cancer therapeutics. The reactivation of mutant p53 represents a promising strategy to restore its tumor suppressor functions, and this compound has emerged as a key compound in this endeavor. This document details the quantitative data supporting its efficacy, the experimental protocols to investigate its mechanism, and the signaling pathways governing its activity.

Core Concept: Restoring p53 Function

Over half of all human cancers harbor mutations in the TP53 gene, leading to a non-functional or oncogenic p53 protein.[1][2] The small molecule this compound has been identified as a reactivator of mutant p53, specifically targeting the Y220C mutation, one of the most common structural p53 mutations.[1][3] Its mechanism of action does not involve direct binding to mutant p53. Instead, this compound enhances the interaction between mutant p53 and the molecular chaperone Hsp70.[1][2] This fortified interaction facilitates the refolding of the mutant p53 protein into a wild-type-like conformation, thereby restoring its DNA-binding ability and transcriptional activity.[1][2][3] The reactivated p53 can then induce downstream pathways leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[3][4][5]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Growth Inhibitory Activity of this compound

| Cell Line | p53 Status | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| HuH-7 | mutp53-Y220C | Hepatocellular Carcinoma | Similar to HCC1419 | 48 | SRB |

| HCC1419 | mutp53-Y220C | Breast Carcinoma | Similar to HuH-7 | 48 | SRB |

| HFF-1 | Wild-type p53 | Non-tumoral fibroblast | 50 | 48 | SRB |

| HCT116 p53+/+ | Wild-type p53 | Colon Carcinoma | 8.4 ± 1.1 | Not Specified | Not Specified |

| HCT116 p53-/- | p53-null | Colon Carcinoma | 17.7 ± 2.3 | Not Specified | Not Specified |

Data sourced from Gomes S, et al. Cancers (Basel). 2019 and MedchemExpress product information.[2][3][4]

Table 2: Cellular Effects of this compound on HuH-7 Cells (mutp53-Y220C)

| Parameter | This compound Concentration (µM) | Treatment Duration (h) | Observed Effect |

| Cell Cycle | 14-28 | 48-72 | Induction of G0/G1-phase arrest |

| Apoptosis | 14-28 | 48-72 | Induction of apoptosis |

| Colony Formation | 0.9-14 | 14 days | Concentration-dependent growth inhibition |

| ER Stress | 28 | 24 | Increased levels of XBP1 nuclear protein, spliced XBP1 (sXBP1) mRNA, and phosphorylated eIF2α |

Data sourced from MedchemExpress product information.[3][4]

Table 3: In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Type | Dosage | Administration Route | Outcome |

| Nude mice | HuH-7 xenografts | 50 mg/kg (five administrations) | Intraperitoneal (i.p.) | Reduced tumor volume and weight with no apparent toxicity |

Data sourced from MedchemExpress product information.[3][4]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows.

Caption: this compound enhances the Hsp70-mutant p53 interaction, promoting p53 refolding and downstream tumor suppression.

Caption: Workflow for Co-IP to detect the enhanced p53-Hsp70 interaction induced by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Viability Assay (MTT/SRB Assay)

This protocol is for determining the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Sulforhodamine B (SRB) solution

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT; 10 mM Tris base for SRB)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well.

-

Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

-

SRB Assay:

-

Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and air dry.

-

Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid and air dry.

-

Solubilize the bound dye with 200 µL of 10 mM Tris base.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP) for p53 and Hsp70

This protocol is designed to assess the in-cell interaction between p53 and Hsp70 following treatment with this compound.[2]

Materials:

-

Cell culture dishes (10 cm)

-

This compound and DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-p53 antibody (e.g., DO-1)

-

Anti-Hsp70 antibody

-

Normal mouse/rabbit IgG (isotype control)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blot equipment and reagents

Procedure:

-

Cell Treatment and Lysis:

-

Grow HuH-7 cells in 10 cm dishes to 80-90% confluency.

-

Treat cells with this compound (e.g., 28 µM and 42 µM) or DMSO for 36 hours.[2]

-

Wash cells with ice-cold PBS and lyse them in 1 mL of ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (whole-cell lysate) to a new tube.

-

-

Pre-clearing:

-

Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Set aside a small aliquot of the lysate as "input" control.

-

To the remaining lysate, add 2-5 µg of anti-p53 antibody or isotype control IgG.

-

Incubate overnight at 4°C on a rotator.

-

-

Immune Complex Capture:

-

Add 30-50 µL of Protein A/G beads to each sample and incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.

-

-

Elution and Analysis:

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blot analysis using anti-p53 and anti-Hsp70 antibodies to detect the co-immunoprecipitated proteins.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

6-well cell culture plates

-

This compound and DMSO

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 14-28 µM) or DMSO for the desired duration (e.g., 48 hours).[3][4]

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation:

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion

The body of evidence strongly supports the mechanism of this compound as a promising agent for the reactivation of mutant p53. By specifically enhancing the interaction between mutant p53 and Hsp70, this compound facilitates the restoration of wild-type p53 conformation and function, leading to significant anti-tumor effects in preclinical models.[1][2] The quantitative data on its efficacy, coupled with a clear understanding of its mechanism of action, provides a solid foundation for its continued development as a targeted cancer therapy. The experimental protocols detailed herein offer a framework for researchers to further investigate and validate the therapeutic potential of this compound and other molecules targeting the p53-chaperone axis.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

The Emergence of SLMP53-2: A Novel Mutant p53 Reactivator with Therapeutic Potential

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of a Promising Anti-Cancer Agent

For Immediate Release

[City, State] – [Date] – In the ongoing battle against cancer, the tumor suppressor protein p53 has long been a focal point of research. Its mutation, occurring in over half of all human cancers, typically leads to a loss of its protective functions and contributes to tumor progression. A significant breakthrough in this area is the discovery and development of SLMP53-2, a small molecule capable of reactivating certain mutant forms of p53, thereby restoring their tumor-suppressive activities. This technical guide provides an in-depth overview of this compound, from its synthesis to its preclinical efficacy, for researchers, scientists, and professionals in drug development.

Discovery and Rationale

This compound was identified from a library of tryptophanol-derived oxazoloisoindolinones as a potent reactivator of mutant p53.[1][2] The rationale behind its development was to find compounds that could restore the wild-type conformation and DNA-binding ability of mutated p53, a strategy with significant therapeutic potential.[1][3] Specifically, this compound has shown remarkable activity against the p53-Y220C mutant, a common structural mutation found in various cancers.[1][4]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available precursors. The following is a general protocol based on published literature.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is outlined below, based on reported methodologies.[1]

Step 1: Synthesis of Compound 1

-

(S)-tryptophanol (1.0 equivalent) and 2-benzoyl-benzoic acid (1.1 equivalents) are dissolved in toluene.

-

The mixture is refluxed until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product, Compound 1, can be purified using techniques such as flash chromatography.

Step 2: Synthesis of this compound

-

Compound 1 (1.0 equivalent) is dissolved in anhydrous dimethylformamide (DMF) and cooled to 0 °C under an inert nitrogen atmosphere.

-

Sodium hydride (NaH, 2.2 equivalents) is added portion-wise to the solution, and the mixture is stirred for 30 minutes.

-

Methyl iodide (1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched, and the final product, this compound, is isolated and purified using standard procedures.

Mechanism of Action: Restoring p53 Function

This compound exerts its anti-cancer effects by reactivating mutant p53.[4][5] The core of its mechanism lies in its ability to enhance the interaction between the mutant p53-Y220C protein and Heat Shock Protein 70 (Hsp70).[1][4] This interaction helps to refold the mutant p53 into a wild-type-like conformation, restoring its DNA-binding capabilities and subsequent transcriptional activity.[1][4]

The re-establishment of p53's transcriptional activity leads to several downstream cellular events that collectively inhibit tumor growth:

-

Cell Cycle Arrest: this compound induces G0/G1-phase cell cycle arrest in cancer cells.[4][5]

-

Apoptosis: The compound triggers programmed cell death in tumor cells.[1][4]

-

Endoplasmic Reticulum (ER) Stress: this compound can also induce ER stress, contributing to its cytotoxic effects.[1][4]

This cascade of events is initiated by the upregulation of p53 target genes, including MDM2, p21, GADD45, BAX, and KILLER, and the downregulation of anti-apoptotic proteins like survivin and the pro-angiogenic factor VEGF.[4]

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent and selective anti-cancer activity of this compound.

In Vitro Activity

This compound has shown significant growth inhibitory effects against various cancer cell lines harboring the p53-Y220C mutation.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |

| HuH-7 | Hepatocellular Carcinoma | Y220C | ~14-15 | [4] |

| HCC1419 | Breast Cancer | Y220C | ~15 | [4] |

| HFF-1 | Non-tumoral Fibroblast | Wild-Type | 50 | [4] |

| HCT116 | Colon Cancer | Wild-Type | 8.4 ± 1.1 | [1] |

| HCT116 p53-/- | Colon Cancer | Null | 17.7 ± 2.3 | [1] |

Table 1: In Vitro Growth Inhibitory Activity of this compound

The data clearly indicates that this compound is more potent in cancer cells with mutant p53 and shows significantly lower activity against non-tumoral cells, suggesting a favorable therapeutic window.[4]

Experimental Protocol: Sulforhodamine B (SRB) Assay

The growth inhibitory effects of this compound were quantified using the SRB assay.

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of this compound (e.g., 3.12-50 µM) for a specified period (e.g., 48 hours).

-

After treatment, the cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with SRB dye.

-

The unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read on a microplate reader to determine cell viability.

In Vivo Antitumor Activity

In a xenograft mouse model using HuH-7 cells, this compound demonstrated significant antitumor activity.

| Treatment | Dosage | Administration | Tumor Volume Reduction | Tumor Weight Reduction | Citation |

| This compound | 50 mg/kg | Intraperitoneal (5 administrations) | Significant | Significant | [4] |

Table 2: In Vivo Antitumor Activity of this compound in a HuH-7 Xenograft Model

Importantly, the in vivo studies showed that this compound was well-tolerated, with no apparent toxic side effects observed in the treated mice.[4] There were no significant changes in body weight or the weight of major organs such as the spleen, liver, heart, and kidneys.[4]

Synergistic Potential and Future Directions

This compound has also shown the ability to sensitize cancer cells to existing therapies. For instance, a low dose of this compound (1.5 µM) was found to sensitize HuH-7 cells to sorafenib, a standard treatment for advanced hepatocellular carcinoma.[1][4] This synergistic effect opens up possibilities for combination therapies that could enhance treatment efficacy and potentially overcome drug resistance.

Furthermore, this compound has demonstrated protective effects against UVB-induced skin damage, suggesting a potential role in cancer chemoprevention.[6] Topical application of this compound in mice prior to UVB exposure reduced cell death and DNA damage without signs of skin toxicity.[6]

Conclusion

This compound represents a significant advancement in the field of p53-targeted cancer therapy. Its ability to reactivate mutant p53 through a novel mechanism involving Hsp70, coupled with its potent in vitro and in vivo anti-cancer activity and favorable safety profile, makes it a highly promising candidate for further clinical development. The potential for combination therapies and its application in chemoprevention further underscore the therapeutic promise of this innovative small molecule. Continued research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in the fight against cancer.

References

- 1. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. scilit.com [scilit.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. aspic.pt [aspic.pt]

Investigating the Role of SLMP53-2 in Apoptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, inducing cell cycle arrest, senescence, or apoptosis.[1] Mutations in the TP53 gene are prevalent in over half of all human cancers, often resulting in the loss of its tumor-suppressive functions.[2][3] The reactivation of mutant p53 (mutp53) represents a promising therapeutic strategy for cancer treatment. This technical guide focuses on SLMP53-2, a novel tryptophanol-derived oxazoloisoindolinone, that acts as a potent reactivator of mutp53.[2][3][4] We will delve into the molecular mechanisms by which this compound restores wild-type-like function to mutp53, leading to the induction of apoptosis in cancer cells. This document will provide a comprehensive overview of its effects on apoptotic pathways, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathway diagrams.

Introduction to this compound

This compound is a synthetic small molecule identified for its ability to reactivate various structural mutants of p53.[2][5][6] It has demonstrated significant anti-tumor activity in preclinical models, particularly in hepatocellular carcinoma.[2][5][6] The primary mechanism of action of this compound involves the restoration of the wild-type conformation and DNA-binding ability of mutp53.[2][3][4] This is achieved by enhancing the interaction between mutp53 and Heat shock protein 70 (Hsp70).[2][3][4] The reactivated p53 can then transactivate its target genes, leading to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress.[2][3][4]

Mechanism of Action of this compound in Apoptosis Induction

This compound's pro-apoptotic activity is intrinsically linked to its ability to restore the transcriptional functions of mutp53. Once reactivated, p53 can initiate apoptosis through both the intrinsic and extrinsic pathways.

Transcriptional Regulation of Apoptotic Genes:

Reactivated p53, under the influence of this compound, upregulates the expression of several pro-apoptotic genes. In mutp53-Y220C-expressing hepatocellular carcinoma cells, treatment with this compound leads to increased protein levels of:

-

BAX (Bcl-2-associated X protein): A key member of the Bcl-2 family that promotes apoptosis by permeabilizing the mitochondrial outer membrane.[2]

-

KILLER/DR5 (Death Receptor 5): A cell surface receptor that, upon ligand binding, initiates the extrinsic apoptosis pathway.[2]

-

GADD45 (Growth Arrest and DNA Damage-inducible protein): Involved in DNA repair and apoptosis.[2]

-

MDM2: While also a target of p53, its induction is part of a negative feedback loop.[2]

-

p21: A cyclin-dependent kinase inhibitor that primarily mediates p53-dependent cell cycle arrest.[2]

Concurrently, this compound treatment results in the downregulation of the anti-apoptotic protein survivin .[2]

Induction of ER Stress:

This compound also triggers ER stress-related cell death.[2] This is evidenced by the induction of several ER stress markers, including the p53-target gene CHOP (CCAAT/enhancer-binding protein homologous protein).[2]

The signaling pathway for this compound's mechanism of action is depicted below:

Quantitative Data on this compound's Effects

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines.

Table 1: Growth Inhibitory Activity of this compound

| Cell Line | p53 Status | IC50 (µM) |

| HuH-7 | mutp53-Y220C | ~14 |

| HCC1419 | mutp53-Y220C | Similar to HuH-7 |

| HFF-1 (non-tumoral) | Wild-type p53 | Significantly higher than tumor cells |

Data sourced from studies on human hepatocellular carcinoma and non-tumoral cell lines.[3]

Table 2: Effect of this compound on Cell Cycle and Apoptosis in HuH-7 Cells

| Treatment | G0/G1 Phase (%) | Apoptosis (%) |

| DMSO (Control) | Baseline | Baseline |

| This compound (14 µM, 48h for cell cycle) | Increased | Not specified in initial screen |

| This compound (14 µM, 72h for apoptosis) | Not applicable | Significantly increased vs. DMSO |

Data indicates that this compound induces G0/G1-phase cell cycle arrest and apoptosis in a time-dependent manner.[3][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of this compound in apoptosis.

Cell Viability and Growth Inhibition Assay (Sulforhodamine B Assay)

This assay is used to determine the anti-proliferative effects of this compound.

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound for 48 hours.

-

Fixation: Fix the cells with 10% trichloroacetic acid.

-

Staining: Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

-

Washing: Wash with 1% acetic acid to remove unbound dye.

-

Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the IC50 values from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

This method is used to assess the effect of this compound on cell cycle progression.

-

Cell Culture and Treatment: Culture cells and treat with this compound for 48 hours.

-

Harvesting: Harvest the cells by trypsinization.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C.

-

Staining: Resuspend the cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic cells.

-

Cell Culture and Treatment: Culture cells and treat with this compound for 72 hours.

-

Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blotting

This technique is used to measure the protein levels of p53 and its downstream targets.

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, BAX, survivin, GAPDH) followed by HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Reverse Transcription Quantitative PCR (RT-qPCR)

This method is used to measure the mRNA levels of p53 target genes.

-

RNA Extraction: Extract total RNA from treated cells.

-

Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase.

-

qPCR: Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

The workflow for these experimental protocols is illustrated below:

References

- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - UK [thermofisher.com]

- 2. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to SLMP53-2: A Novel Mutant p53 Reactivator

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLMP53-2 is a novel small molecule identified as a promising anticancer agent that functions by reactivating mutant forms of the tumor suppressor protein p53. As a tryptophanol-derived oxazoloisoindolinone, this compound has demonstrated significant potential in preclinical studies, particularly in hepatocellular carcinoma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of this compound. Detailed experimental protocols for key assays and visualizations of its signaling pathway and experimental workflows are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound belonging to the class of tryptophanol-derived oxazoloisoindolinones. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (S)-1-(1H-indol-3-ylmethyl)-9b-phenyl-2,3,5,9b-tetrahydro-oxazolo[2,3-a]isoindol-5-one |

| Molecular Formula | C26H22N2O2 |

| Molecular Weight | 394.47 g/mol |

| CAS Number | 1826116-38-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (100 mg/mL)[1] |

Mechanism of Action: Reactivation of Mutant p53

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair.[2] In over half of human cancers, the TP53 gene is mutated, leading to a non-functional or oncogenic protein.[2] this compound exerts its anticancer effects by specifically targeting and reactivating certain mutant p53 proteins, particularly those with structural mutations like Y220C.[1][3]

The primary mechanism of action of this compound involves its interaction with the heat shock protein 70 (Hsp70).[1][3] this compound enhances the interaction between mutant p53 and Hsp70, which acts as a molecular chaperone to refold the mutant p53 into a wild-type-like conformation.[1][3] This restored conformation allows the reactivated p53 to bind to its target DNA sequences and re-establish its transcriptional activity.[1][3] Consequently, the downstream p53 signaling pathway is activated, leading to the expression of genes involved in tumor suppression.

References

The Impact of SLMP53-2 on Cell Cycle Progression in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLMP53-2 has emerged as a significant small molecule in cancer research, primarily functioning as a reactivator of mutant p53 (mutp53). A substantial portion of human cancers are characterized by mutations in the TP53 gene, which abrogates its tumor-suppressive functions, including the critical role of orchestrating cell cycle arrest and apoptosis. This compound offers a promising therapeutic strategy by restoring the wild-type (WT) conformation and function to certain p53 mutants. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its impact on cell cycle progression in tumor cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Core Mechanism of Action

This compound is a tryptophanol-derived oxazoloisoindolinone that has been identified as a potent reactivator of the mutp53-Y220C, a common structural p53 mutant.[1][2] Its primary mechanism involves enhancing the interaction between the mutant p53 protein and Heat Shock Protein 70 (Hsp70).[1][2] This interaction facilitates the refolding of the mutant p53 into a WT-like conformation, thereby restoring its DNA-binding ability and transcriptional activity.[1][2] The reactivated p53 can then induce the expression of its downstream target genes, leading to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in tumor cells.[1][3][4]

Signaling Pathway of this compound Action

Caption: this compound mediated reactivation of mutant p53 and downstream signaling.

Quantitative Data on this compound's Effects

The anti-proliferative and cell cycle-modulating effects of this compound have been quantified in various tumor cell lines.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | p53 Status | IC50 Value (µM) | Treatment Duration | Reference |

| HuH-7 (Hepatocellular Carcinoma) | mutp53-Y220C | ~10-15 | 48 h | [1][3] |

| HCC1419 (Breast Cancer) | mutp53-Y220C | ~10-15 | 48 h | [1][3] |

| HFF-1 (Non-tumoral Fibroblast) | WT p53 | 50 | 48 h | [1][3] |

| HCT116 (Colon Cancer) | WT p53 | 8.4 ± 1.1 | Not Specified | [3] |

| HCT116 p53-/- (Colon Cancer) | p53-null | 17.7 ± 2.3 | Not Specified | [3] |

Table 2: Effect of this compound on Cell Cycle Progression in HuH-7 Cells

| Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| DMSO (Control) | 49.3 ± 1.5 | 35.2 ± 0.9 | 15.5 ± 0.6 | [3] |

| This compound (14 µM) | 60.1 ± 1.2 | 27.5 ± 0.8 | 12.4 ± 0.5 | [3] |

| This compound (28 µM) | 65.4 ± 1.8 | 23.1 ± 1.1 | 11.5 ± 0.7 | [3] |

| *p < 0.05 vs. DMSO |

Table 3: Modulation of p53 Target Gene Expression by this compound in HuH-7 Cells

| Protein | Treatment | Duration | Effect | Reference |

| MDM2 | 14 µM this compound | 48 h | Upregulation | [1][3] |

| p21 | 14 µM this compound | 16 h | Upregulation | [1][3] |

| GADD45 | 14 µM this compound | 48 h | Upregulation | [1][3] |

| BAX | 14 µM this compound | 48 h | Upregulation | [1][3] |

| KILLER | 14 µM this compound | 48 h | Upregulation | [1][3] |

| Survivin | 14 µM this compound | 24 h | Downregulation | [1][3] |

| VEGF | 14 µM this compound | 24 h | Downregulation | [1][3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

SLMP53-2: A Novel Small Molecule Reactivator of Mutant p53 for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its inactivation by mutation is a hallmark of over half of all human cancers. The reactivation of mutant p53 (mutp53) represents a promising therapeutic strategy. This document provides a comprehensive technical overview of SLMP53-2, a novel tryptophanol-derived oxazoloisoindolinone that has demonstrated significant potential as a mutp53 reactivator. This compound restores wild-type-like conformation and function to the p53-Y220C mutant by enhancing its interaction with Heat Shock Protein 70 (Hsp70). This reactivation leads to the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells, ultimately resulting in potent antitumor activity both in vitro and in vivo. This guide details the mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this compound.

Core Mechanism of Action

This compound functions as a chaperone-mediated reactivator of specific p53 mutants. Its primary mechanism involves the restoration of the wild-type conformation to the p53-Y220C mutant, a common mutation in human cancers.[1][2][3] Unlike some reactivators that directly bind to the mutant protein, this compound enhances the interaction between mutp53-Y220C and Hsp70.[3][4] This enhanced association with Hsp70 is crucial for refolding the mutant p53 into a wild-type-like structure, thereby restoring its DNA-binding ability and transcriptional activity.[1][3] Re-establishment of this function allows p53 to upregulate its target genes involved in critical tumor-suppressive pathways.

Signaling Pathway of this compound-mediated p53 Reactivation

The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells harboring the p53-Y220C mutation.

Caption: this compound enhances the Hsp70-mutp53 interaction, leading to p53 refolding and transcriptional activation of target genes, resulting in antitumor effects.

Quantitative Preclinical Data

This compound has demonstrated significant efficacy in preclinical models of hepatocellular carcinoma (HCC) and has also been investigated for its chemopreventive potential in skin cancer.

In Vitro Efficacy: Growth Inhibition

The growth-inhibitory effects of this compound were evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | p53 Status | Cancer Type | IC50 (µM) | Reference |

| HuH-7 | Mutant (Y220C) | Hepatocellular Carcinoma | Similar to HCC1419 | [1][3] |

| HCC1419 | Mutant (Y220C) | Hepatocellular Carcinoma | Similar to HuH-7 | [3] |

| HFF-1 | Wild-Type | Non-tumoral Fibroblast | 50 µM | [1][3] |

| HCT116 | Wild-Type | Colon Carcinoma | 8.4 ± 1.1 µM | [3] |

| HCT116 p53-/- | Null | Colon Carcinoma | 17.7 ± 2.3 µM | [3] |

In Vivo Efficacy: Xenograft Tumor Models

The antitumor activity of this compound was assessed in a nude mouse xenograft model using HuH-7 cells.

| Parameter | Value | Reference |

| Animal Model | Nude mice with HuH-7 xenografts | [1] |

| Dosage | 50 mg/kg | [1] |

| Administration Route | Intraperitoneal (i.p.) | [1] |

| Dosing Schedule | Five administrations | [1] |

| Outcome | Reduction in tumor volume and weight | [1] |

| Toxicity | No apparent toxic side effects | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Cell Viability Assay (Sulforhodamine B Assay)

This assay is used to determine the growth-inhibitory effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a concentration range of this compound (e.g., 3.12-50 µM) for 48 hours.[1][3]

-

Cell Fixation: Gently discard the medium and fix the cells with 10% (w/v) trichloroacetic acid for 1 hour at 4°C.

-

Washing: Wash the plates five times with tap water and allow them to air dry.

-

Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 10 mM Tris base solution (pH 10.5) to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate IC50 values by fitting the dose-response curves using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect changes in protein levels of p53 and its downstream targets.

Protocol:

-

Cell Lysis: Treat cells with this compound (e.g., 14 µM) for the desired time (16-48 hours) and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, BAX, GADD45, MDM2, Survivin, VEGF, GAPDH) overnight at 4°C.[3]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells (e.g., HuH-7) with this compound (e.g., 14-28 µM) for 48 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cells (e.g., HuH-7) with this compound (e.g., 14-28 µM) for 72 hours.[3]

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating a novel p53 reactivator like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: SLMP53-2 Experimental Protocols for HuH-7 Cells

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, cell biology, and pharmacology.

Abstract: This document provides detailed protocols for the use of SLMP53-2, a small molecule reactivator of mutant p53 (mutp53), in experiments with the HuH-7 human hepatocellular carcinoma cell line. This compound has been shown to restore wild-type-like function to the Y220C mutant p53 present in HuH-7 cells by enhancing its interaction with Heat Shock Protein 70 (Hsp70).[1][2][3] This reactivation re-establishes p53's transcriptional activity, leading to cell cycle arrest, apoptosis, and an endoplasmic reticulum (ER) stress response, thereby inhibiting tumor cell growth.[1][2][3] The following sections detail the necessary materials, step-by-step experimental procedures, and expected quantitative outcomes for researchers investigating the effects of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on HuH-7 cells as reported in preclinical studies.

Table 1: Growth Inhibition by this compound

| Cell Line | p53 Status | Assay Type | Treatment Duration | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|---|

| HuH-7 | mutp53-Y220C | SRB Assay | 48 hours | ~14 - 15 | [1] |

| HFF-1 (non-tumoral) | wtp53 | SRB Assay | 48 hours | >50 |[3] |

Table 2: Effects of this compound on HuH-7 Cell Cycle and Apoptosis

| Assay | This compound Conc. | Duration | Effect | Reference |

|---|---|---|---|---|

| Cell Cycle Analysis | 14 µM & 28 µM | 48 hours | Induces G0/G1 phase cell cycle arrest.[3][4] | [1][3][4] |

| Apoptosis Analysis | 14 µM & 28 µM | 72 hours | Significantly increases the apoptotic cell population.[3][4] |[1][3][4] |

Table 3: Regulation of p53 Target Gene Expression by this compound in HuH-7 Cells

| Gene Target | Analysis Method | This compound Conc. | Duration | Observed Regulation | Reference |

|---|---|---|---|---|---|

| p21 | Western Blot | 14 µM | 16 hours | Upregulation | [1][3] |

| MDM2 | Western Blot | 14 µM | 48 hours | Upregulation | [1][3] |

| GADD45 | Western Blot | 14 µM | 48 hours | Upregulation | [1][3] |

| BAX | Western Blot | 14 µM | 48 hours | Upregulation | [1][3] |

| KILLER | Western Blot | 14 µM | 48 hours | Upregulation | [1][3] |

| Survivin | Western Blot | 14 µM | 24 hours | Downregulation | [1][3] |

| VEGF | Western Blot | 14 µM | 24 hours | Downregulation | [1][3] |

| sXBP1 mRNA | RT-qPCR | 28 µM | 24 hours | Upregulation | [3][4] |

| p-eIF2α | Western Blot | 28 µM | 24 hours | Upregulation |[3][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation in HuH-7 cells.

Caption: this compound enhances Hsp70's interaction with mutant p53, restoring its function.

Caption: Workflow: HuH-7 cell culture, this compound treatment, and downstream analysis.

Experimental Protocols

Protocol 1: HuH-7 Cell Culture and Maintenance

This protocol outlines standard procedures for maintaining a healthy culture of HuH-7 cells.

Materials:

-

HuH-7 cell line

-

Fetal Bovine Serum (FBS), heat-inactivated[5]

-

Penicillin-Streptomycin (P/S) solution (optional)

-

Trypsin-EDTA (0.25%)[5]

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

T-75 culture flasks, 6-well plates, 96-well plates

Procedure:

-

Complete Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% P/S.[8]

-

Culturing: Grow cells in T-75 flasks at 37°C and 5% CO₂. Renew the medium every 2-3 days.[5][8]

-

Subculturing: Passage cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cell monolayer once with DPBS. b. Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[8] c. Neutralize the trypsin by adding 8-10 mL of complete medium. d. Transfer the cell suspension to a centrifuge tube and pellet the cells at 300 x g for 3 minutes.[7] e. Aspirate the supernatant and resuspend the cell pellet in fresh complete medium. f. Seed new flasks at a subcultivation ratio of 1:2 to 1:4.[8]

Protocol 2: Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Procedure:

-

Seeding: Seed 1.5 x 10⁵ HuH-7 cells per well in 6-well plates and allow them to adhere overnight.[1]

-

Treatment: Treat the cells with this compound (e.g., 14 µM and 28 µM) or DMSO (vehicle control) for 48 hours.[1][4]

-

Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Fixation: Wash the cells with cold DPBS and fix them in 70% ice-cold ethanol (B145695) while vortexing gently. Store at -20°C overnight or until analysis.

-

Staining: Centrifuge the fixed cells, wash with DPBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.[1]

Protocol 3: Apoptosis Assay

This protocol quantifies the induction of apoptosis by this compound.

Procedure:

-

Seeding: Seed 1.5 x 10⁵ HuH-7 cells per well in 6-well plates and allow them to adhere overnight.[1]

-

Treatment: Treat the cells with this compound (e.g., 14 µM and 28 µM) or DMSO for 72 hours.[1][4]

-

Harvesting: Collect all cells, including those in the supernatant (floating apoptotic cells) and adherent cells detached by trypsin.

-

Staining: Wash the cells with DPBS. Stain the cells using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Analysis: Analyze the samples promptly by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the protein levels of p53 targets.

Procedure:

-

Seeding and Treatment: Seed HuH-7 cells in 6-well plates. Once they reach ~70% confluency, treat with 14 µM this compound or DMSO for the desired duration (e.g., 16, 24, or 48 hours depending on the target protein).[1]

-

Lysis: Wash cells with ice-cold DPBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies against target proteins (e.g., p21, BAX, survivin, GADD45, etc.) and a loading control (e.g., GAPDH) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The protocols and data presented herein provide a comprehensive guide for studying the effects of the mutant p53 reactivator, this compound, on HuH-7 hepatocellular carcinoma cells. This compound effectively inhibits cell growth by restoring the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis. These application notes serve as a valuable resource for researchers aiming to investigate p53-targeted cancer therapies.

References

- 1. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. huh7.com [huh7.com]

- 6. Optimization of Canalicular ABC Transporter Function in HuH-7 Cells by Modification of Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HuH7 Cells [cytion.com]

- 8. elabscience.com [elabscience.com]

Application Notes and Protocols for SLMP53-2 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLMP53-2 is a novel small molecule that acts as a mutant p53 (mutp53) reactivator, showing significant promise as an anticancer therapeutic agent.[1][2][3] Over 50% of human cancers harbor mutations in the TP53 gene, which inactivates the tumor suppressor function of the p53 protein.[4] this compound restores the wild-type-like conformation and DNA-binding ability of certain p53 mutants, such as Y220C, by enhancing their interaction with Heat Shock Protein 70 (Hsp70).[1][2][5] This reactivation of mutp53 leads to the re-establishment of its transcriptional activity, inducing downstream pathways that result in cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress in cancer cells.[1][2][3][5]

Preclinical studies have demonstrated the potent antitumor activity of this compound in human cancer cell lines and in vivo xenograft mouse models, particularly in hepatocellular carcinoma (HCC).[1][3][5] Notably, this compound has exhibited a favorable toxicological profile in these models, making it a compelling candidate for further drug development.[1][3][5] These application notes provide detailed protocols for utilizing this compound in a xenograft mouse model to evaluate its in vivo efficacy.

Data Presentation

The following table summarizes the quantitative data from preclinical studies of this compound.

| Parameter | Cell Line | Value | Reference |

| In Vitro Efficacy | |||

| IC50 (48h) | HuH-7 (mutp53-Y220C) | ~14 µM | [1] |

| IC50 (48h) | HCC1419 (mutp53-Y220C) | Similar to HuH-7 | [1] |

| IC50 (48h) | HFF-1 (non-tumoral) | ~50 µM | [1] |

| In Vivo Efficacy (HCC Xenograft Model) | |||

| Cell Line for Xenograft | HuH-7 | - | [1] |

| Mouse Strain | Swiss nude mice | - | [1] |

| Dosage | 50 mg/kg | - | [1][2] |

| Administration Route | Intraperitoneal (i.p.) injection | - | [1] |

| Treatment Schedule | Twice a week (total of five administrations) | - | [1] |

| Outcome | Reduction in tumor volume and weight | - | [2] |

| Toxicity | No apparent toxic side effects | - | [2] |

Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound in reactivating mutant p53 and inducing downstream anti-tumor effects.

Caption: this compound reactivates mutant p53 through Hsp70, leading to anti-tumor effects.

Experimental Protocols

Cell Culture and Preparation for Implantation

This protocol describes the culture of HuH-7 cells and their preparation for subcutaneous injection into mice.

Materials:

-

HuH-7 human hepatocellular carcinoma cell line (expressing mutp53-Y220C)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Hemocytometer or automated cell counter

-

Centrifuge

-

Sterile microcentrifuge tubes and conical tubes

Procedure:

-

Culture HuH-7 cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells when they reach 80-90% confluency.

-

On the day of injection, wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and collect the cell suspension in a 50 mL conical tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in a known volume of sterile, serum-free medium or PBS.

-

Count the cells using a hemocytometer or automated cell counter to determine the cell concentration.

-

Centrifuge the required number of cells again and resuspend the pellet in the appropriate volume of sterile PBS to achieve the desired final concentration for injection (e.g., 5 x 10^6 cells per 100 µL).

-

Keep the cell suspension on ice until injection to maintain cell viability.

Xenograft Mouse Model Establishment

This protocol outlines the procedure for establishing subcutaneous xenograft tumors in immunodeficient mice.

Materials:

-

6-8 week old female Swiss nude mice (or other appropriate immunodeficient strain)

-

HuH-7 cell suspension (prepared as described above)

-

1 mL sterile syringes with 27-gauge needles

-

Anesthetic (e.g., isoflurane)

-

Animal holding facility and appropriate caging

Procedure:

-

Acclimatize the mice to the animal facility for at least one week before the experiment.

-

Anesthetize the mice using a calibrated vaporizer with isoflurane.

-

Gently mix the HuH-7 cell suspension to ensure a uniform distribution of cells.

-

Draw 100 µL of the cell suspension (containing 5 x 10^6 cells) into a 1 mL syringe.

-

Inject the cell suspension subcutaneously into the right flank of each mouse.

-

Monitor the mice daily for tumor appearance and overall health.

-

Tumors will typically become palpable within 7-14 days.

Preparation and Administration of this compound

This protocol details the preparation and intraperitoneal administration of this compound.

Materials:

-

This compound compound

-

Vehicle (e.g., DMSO and/or a suitable aqueous solution like saline with a solubilizing agent)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

1 mL sterile syringes with 27-gauge needles

-

Analytical balance

Procedure:

-

Prepare the vehicle solution under sterile conditions.

-

Calculate the required amount of this compound to achieve a final concentration for a 50 mg/kg dose based on the average body weight of the mice.

-

Dissolve the this compound in a small amount of DMSO and then dilute with the aqueous vehicle to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the animals (typically <5%).

-

Vortex the solution thoroughly to ensure complete dissolution.

-

On the day of treatment, weigh each mouse and calculate the precise volume of the this compound solution to be injected.

-

Administer the this compound solution via intraperitoneal (i.p.) injection.

-

For the control group, administer an equivalent volume of the vehicle solution.

-

Follow the prescribed treatment schedule (e.g., twice a week for a total of five administrations).[1]

Tumor Growth Monitoring and Efficacy Evaluation

This protocol describes the methods for monitoring tumor growth and assessing the efficacy of this compound treatment.

Materials:

-

Digital calipers

-

Analytical balance

-

Data recording sheets

Procedure:

-

Once tumors are established and have reached a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

Monitor and record the body weight of each mouse at each measurement time point as an indicator of general health and toxicity.

-

At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Excise the tumors and record their final weight.

-

The primary endpoint is typically tumor growth inhibition, which can be calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for a typical xenograft study using this compound.

Caption: Workflow for an in vivo xenograft study with this compound.

By following these detailed protocols, researchers can effectively evaluate the in vivo antitumor activity of this compound in a xenograft mouse model, contributing to the further development of this promising cancer therapeutic.

References

- 1. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Restores Wild-Type-Like Function to Mutant p53 through Hsp70: Promising Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Application Notes and Protocols for SLMP53-2 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of SLMP53-2, a small molecule reactivator of mutant p53. The protocols and data presented are collated from preclinical studies and are intended to guide the design of future in vivo experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies involving the administration of this compound.

| Parameter | Details | Reference |

| Animal Model | Nude mice carrying HuH-7 (hepatocellular carcinoma) xenografts | [1][2] |

| Wistar rats (for toxicity profile) | [2] | |

| Swiss nude mice carrying HuH-7 xenografts | [2] | |

| Mice (for UVB-induced skin carcinogenesis study) | [3] | |

| This compound Dose | 50 mg/kg | [1][2] |

| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |

| Topical application | [3] | |

| Dosing Schedule | Twice-weekly for a total of five administrations | [1][2] |

| Vehicle | DMSO and Corn oil | [1] |

| Key Outcomes | - Significant reduction in tumor volume and weight in HuH-7 xenografts.[1][2] - No apparent toxic side effects, with no significant changes in body weight or the weight of major organs.[1][2] - In topical application, reduced cell death, DNA damage, and inflammation in UVB-exposed mice skin.[3] |

Experimental Protocols

In Vivo Antitumor Activity in a Hepatocellular Carcinoma (HCC) Xenograft Mouse Model

This protocol details the methodology used to assess the in vivo antitumor efficacy of this compound in a xenograft mouse model.